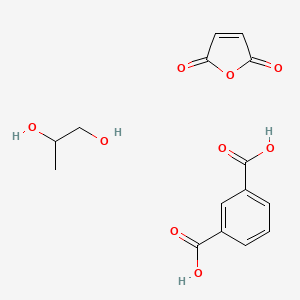

Propylene glycol, isophthalic acid, maleic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propylene glycol, isophthalic acid, and maleic anhydride are key components in the synthesis of unsaturated polyester resins. These resins are widely used in various industries due to their excellent mechanical properties, chemical resistance, and ease of processing. The combination of these three compounds results in a versatile material that can be tailored for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of unsaturated polyester resins involves the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The reaction typically occurs at elevated temperatures, around 210–225°C . A slight excess of polyols, such as propylene glycol, is used to compensate for evaporative losses during the reaction . The progress of the reaction can be monitored by measuring the acid value.

Industrial Production Methods

In industrial settings, the production of unsaturated polyester resins involves a two-step process. First, the dihydric alcohol (propylene glycol) reacts with the dibasic organic acids (isophthalic acid and maleic anhydride) to form a linear unsaturated polyester . This intermediate product is then cured in the presence of diluent monomers, such as styrene, to form the final thermoset polyester resin .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including:

Cross-linking: During the curing process, the unsaturated polyester resin undergoes cross-linking with monomers like styrene, resulting in a thermoset network.

Common Reagents and Conditions

Reagents: Propylene glycol, isophthalic acid, maleic anhydride, and styrene.

Conditions: Elevated temperatures (210–225°C) and the presence of catalysts to accelerate the reaction.

Major Products

The major product formed from these reactions is the unsaturated polyester resin, which is a thermoset polymer with excellent mechanical and chemical properties .

Scientific Research Applications

Unsaturated polyester resins synthesized from propylene glycol, isophthalic acid, and maleic anhydride have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of the compound involves the formation of ester bonds through the condensation reaction of propylene glycol with isophthalic acid and maleic anhydride. The resulting unsaturated polyester resin undergoes cross-linking during the curing process, forming a three-dimensional network that imparts mechanical strength and chemical resistance to the material .

Comparison with Similar Compounds

Similar Compounds

Phthalic anhydride: Similar to isophthalic acid but with different structural properties and reactivity.

Fumaric acid: An alternative to maleic anhydride with similar chemical properties.

Ethylene glycol: Another dihydric alcohol used in polyester synthesis, but with different mechanical properties compared to propylene glycol.

Uniqueness

The combination of propylene glycol, isophthalic acid, and maleic anhydride offers a unique balance of mechanical strength, chemical resistance, and ease of processing. This makes the resulting unsaturated polyester resin highly versatile and suitable for a wide range of applications .

Properties

CAS No. |

26301-26-8 |

|---|---|

Molecular Formula |

C15H16O9 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

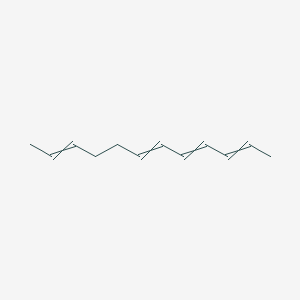

benzene-1,3-dicarboxylic acid;furan-2,5-dione;propane-1,2-diol |

InChI |

InChI=1S/C8H6O4.C4H2O3.C3H8O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H,(H,9,10)(H,11,12);1-2H;3-5H,2H2,1H3 |

InChI Key |

FZLZPSGMKLQVLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O |

Related CAS |

26301-26-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)